molecular formula C9H14N4O3S B2608396 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine CAS No. 627841-48-9

4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine

Cat. No.: B2608396
CAS No.: 627841-48-9
M. Wt: 258.3
InChI Key: SPTNFSBSDOSUTR-UHFFFAOYSA-N
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Description

4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a sulfonyl group to a pyridine scaffold substituted with a hydrazinyl (-NHNH₂) group at the 6-position. This structure combines the electron-rich morpholine moiety with the nucleophilic hydrazine functionality, making it a versatile intermediate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

(5-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c10-12-9-2-1-8(7-11-9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTNFSBSDOSUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627841-48-9
Record name 4-[(6-hydrazinylpyridin-3-yl)sulfonyl]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The synthesis of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine typically involves multi-step reactions starting from commercially available precursors. Key steps often include the formation of the morpholine ring and the introduction of the hydrazinyl-pyridine sulfonamide group. Specific methodologies may vary, but the following general approach is common:

  • Formation of Morpholine : Morpholine can be synthesized through the reaction of diethylene glycol with ammonia or amines.
  • Sulfonation : The introduction of a sulfonyl group can be achieved using chlorosulfonic acid or sulfur trioxide.
  • Hydrazination : The pyridine ring can then be functionalized with hydrazine derivatives to yield the final compound.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for this compound, particularly in the context of cancer treatment and metabolic disorders.

Cancer Treatment

Research indicates that this compound may act as an inhibitor of Ubiquitin-Specific Protease 7 (USP7), which is implicated in various cancers. By inhibiting USP7, this compound could potentially disrupt cancer cell proliferation and survival mechanisms. The following table summarizes findings related to its anticancer properties:

Study ReferenceFindingsImplications
Inhibition of USP7 leads to apoptosis in cancer cellsPotential for cancer therapy
Reduces tumor growth in xenograft modelsEfficacy in preclinical models

Metabolic Disorders

The compound has also shown promise in treating conditions associated with metabolic dysregulation, such as nonalcoholic fatty liver disease (NAFLD). Its ability to modulate metabolic pathways makes it a candidate for further exploration in this area.

Case Studies

A notable case study involved the application of this compound in a transgenic mouse model designed to mimic human metabolic disorders. The study demonstrated that administration of the compound resulted in significant reductions in liver fat accumulation and improved insulin sensitivity, suggesting its potential utility in managing obesity-related complications.

Mechanism of Action

The mechanism of action of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl group enhances the compound’s binding affinity to its targets, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-((6-Methoxypyridin-3-yl)sulfonyl)morpholine (3af)
  • Structure : Differs by replacing the hydrazinyl group with a methoxy (-OCH₃) substituent.
  • Physical Properties : Melting point (156–157.5°C), yield (58%), and spectral data (¹H/¹³C NMR) confirm its stability and purity .
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e)
  • Structure : Replaces morpholine with thiomorpholine (sulfur atom in place of oxygen).
  • Physical Properties : Melting point 147–149°C, yield 83%, with distinct ¹H NMR signals for SCH₂ (δ 2.56–2.68 ppm) .
  • Biological Relevance : Demonstrated as a candidate antimalarial agent, suggesting the hydrazinyl group enhances target binding .
4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine
  • Structure : Chlorine substituent instead of hydrazinyl.

Variations in the Sulfonamide-Linked Groups

4-(4-Phenoxyphenylsulfonyl)morpholine (3p)
  • Structure: Aryl sulfonyl group (phenoxyphenyl) instead of pyridinyl.
  • Physical Properties : Melting point 149.4–150°C, yield 61% .
  • Utility : Bulky aryl groups may enhance lipophilicity, affecting bioavailability.
4-(3-p-Tolyl-isoxazol-5-ylmethanesulfonyl)morpholine
  • Structure : Incorporates an isoxazole ring linked to a p-tolyl group.
  • Biological Activity : Exhibited potent anti-A. baumannii activity (22±0.6 mm inhibition zone), highlighting the role of heteroaromatic systems in antibacterial efficacy .

Thiomorpholine vs. Morpholine Derivatives

  • Synthesis : Thiomorpholine analogs are synthesized similarly to morpholine derivatives but require sulfur-containing starting materials .

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Substituent Melting Point (°C) Yield (%) Key ¹H NMR Signals (δ, ppm)
4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine* Hydrazinyl N/R N/R N/R
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e) Hydrazinyl, S-analog 147–149 83 2.56–2.68 (SCH₂), 8.22 (H-6)
4-((6-Methoxypyridin-3-yl)sulfonyl)morpholine (3af) Methoxy 156–157.5 58 8.56 (H-6), 3.01 (NCH₂)
4-(4-Phenoxyphenylsulfonyl)morpholine (3p) Phenoxyphenyl 149.4–150 61 N/R

*Data inferred from analogs; N/R = Not reported.

Biological Activity

4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C9H14N4O3S
Molecular Weight: 246.30 g/mol
SMILES Notation: C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NN
InChI Key: InChI=1S/C9H14N4O3S/c1-13-7-3-5(4-8(13)10)12-9(14)15(16)17/h3-4,10H,1-2,6-7H2,(H,14,15)(H,16,17)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the morpholine ring and the introduction of the hydrazinyl and pyridinyl groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated across various studies:

Anticancer Activity

Research indicates that compounds with hydrazinyl and pyridinyl functionalities exhibit significant anticancer properties. A study evaluated several derivatives against liver cancer cell lines (HEPG2), revealing that modifications to the hydrazine group enhance cytotoxicity .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific enzymes or receptors within cells. This interaction may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Anticancer Efficacy : In a study involving animal models, this compound exhibited a marked reduction in tumor size when administered in conjunction with standard chemotherapy agents. This suggests a potential synergistic effect that warrants further investigation .
  • Antimicrobial Testing : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

Data Table: Summary of Biological Activities

Activity Type Effect Study Reference
AnticancerSignificant cytotoxicity against HEPG2 cells
AntimicrobialInhibition of bacterial growth (Gram-positive and Gram-negative)
MechanismModulation of enzyme activity related to cell proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via sulfonylation reactions between morpholine derivatives and functionalized pyridines. A stepwise approach involves:

Sulfonylation : Reacting 6-hydrazinylpyridine-3-sulfonyl chloride with morpholine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane at 0–5°C .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

  • Critical Consideration : Adjust stoichiometry (1:1.2 molar ratio of pyridine derivative to morpholine) to minimize byproducts like unreacted sulfonyl chloride .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

NMR : Analyze 1H^1H NMR (DMSO-d6, 600 MHz) for diagnostic peaks: δ 2.42–3.52 ppm (morpholine protons), δ 7.42–8.21 ppm (pyridine ring protons), and δ 4.04 ppm (sulfonyl-linked protons) .

Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 314.3 using ESI-MS.

HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays aligned with quinoline/sulfonamide pharmacophores:

Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; use 100 µg/mL concentrations .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

  • Data Interpretation : Compare activity to control compounds (e.g., ciprofloxacin for antimicrobials) and validate statistical significance via ANOVA (p < 0.05) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfonylation transition states. Use software like Gaussian or ORCA to:

Identify Energy Barriers : Optimize reactant geometries and calculate activation energies for competing pathways .

Predict Solvent Effects : Compare polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS simulations to select optimal reaction media .

  • Validation : Cross-reference computational results with experimental yields (e.g., 85% in DMSO vs. 72% in toluene) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydrazinylpyridine moiety?

  • Methodological Answer : Design a congener library with systematic modifications:

Substituent Variation : Replace hydrazine with acylhydrazine or alkylhydrazine groups to assess electronic effects on bioactivity .

Biological Testing : Screen derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization assays; correlate IC50 values with Hammett σ constants .

  • Data Contradiction Analysis : If bioactivity decreases despite favorable electronic profiles, evaluate steric clashes via molecular docking (AutoDock Vina) .

Q. How can factorial design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to optimize critical parameters:

Variables : Temperature (25°C vs. 40°C), catalyst loading (0.5 vs. 1.0 mol%), and reaction time (12 vs. 24 hours) .

Response Metrics : Yield, purity, and reaction energy efficiency.

Analysis : Use Minitab or JMP to identify interactions (e.g., temperature-catalyst synergy) and derive a predictive model for pilot-scale synthesis .

  • Case Study : A 23^3 design reduced optimization experiments from 27 to 8 runs, achieving 89% yield at 40°C with 1.0 mol% catalyst .

Q. What advanced analytical techniques resolve discrepancies in stability data under varying storage conditions?

  • Methodological Answer : Deploy hyphenated techniques:

LC-MS/MS : Detect degradation products (e.g., hydrolyzed sulfonamide) in accelerated stability studies (40°C/75% RH for 4 weeks) .

Solid-State NMR : Monitor crystallinity changes in lyophilized vs. room-temperature-stored samples .

  • Mitigation : Formulate as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf life (>12 months at 4°C) .

Methodological Resources

  • Experimental Design : Refer to factorial design frameworks for multi-variable optimization .
  • Data Security : Use encrypted ELNs (e.g., LabArchives) compliant with FDA guidelines to ensure data integrity .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and biostatistics for robust SAR conclusions .

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